benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-(3-methoxypropyl)carbamate

Solubility enhancement Hydrogen bonding Crystal engineering

Researchers often assume N-substituted DL-Z-phenylalaninamides are interchangeable, leading to assay artifacts and failed scale-up. The 3-methoxypropyl substituent uniquely alters the polarity and metabolic profile of this building block, delivering reproducible results that N-cyclopentyl or N-isopropyl analogs cannot match. • 4 H-bond acceptors & XLogP3 3.0 enable DMSO-free assay solutions at higher concentrations, reducing solvent artifacts in SPR and fluorescence biosensors. • TPSA 76.7 Ų restricts CNS penetration, making it a selective peripheral-target probe. • Oxidative O-dealkylation pathway permits cassette CYP isoform differentiation. • 11 rotatable bonds facilitate induced-fit binding in fragment-based screening. Global shipping from US/EU warehouses. Technical support and batch-specific COA available.

Molecular Formula C21H26N2O4
Molecular Weight 370.4 g/mol
Cat. No. B14778855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-(3-methoxypropyl)carbamate
Molecular FormulaC21H26N2O4
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCOCCCN(C(CC1=CC=CC=C1)C(=O)N)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C21H26N2O4/c1-26-14-8-13-23(21(25)27-16-18-11-6-3-7-12-18)19(20(22)24)15-17-9-4-2-5-10-17/h2-7,9-12,19H,8,13-16H2,1H3,(H2,22,24)
InChIKeyDIRKNEYQDDZZNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl N-(3-methoxypropyl) DL-Z-Phenylalaninamide – Physicochemical Identity and Compound Class


Benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-(3-methoxypropyl)carbamate (synonym: N-(3-Methoxypropyl) DL-Z-Phenylalaninamide, CAS 1214193-95-9) is a racemic, carboxybenzyl (Cbz)-protected phenylalaninamide derivative . It belongs to a widely utilized class of protected amino acid amides employed as synthetic intermediates and pharmacological probes. The molecule features a C21H26N2O4 formula (MW 370.44 g·mol⁻¹), with a distinctive 3‑methoxypropyl substituent on the amide nitrogen that introduces an additional hydrogen‑bond acceptor and significantly alters the polarity profile relative to N‑alkyl and N‑cycloalkyl congeners .

Hydrogen‑bond acceptor profile supports aqueous assay compatibility
Lower reported lipophilicity may reduce non‑specific binding and promiscuity
Extended rotatable bond count confers conformational flexibility for binding studies

Why Generic Substitution Fails for N-(3-Methoxypropyl) DL-Z-Phenylalaninamide


Superficial structural similarity among N‑substituted DL‑Z‑phenylalaninamides often leads to interchangeability assumptions during early‑stage screening or scale‑up. However, the replacement of an alkyl or cycloalkyl group with a 3‑methoxypropyl chain introduces a neutral ether oxygen that fundamentally alters the hydrogen‑bonding network, lipophilicity, and conformational flexibility . These physicochemical shifts translate into measurable differences in solubility, membrane partitioning, and metabolic susceptibility that directly affect assay reproducibility, formulation behavior, and downstream synthetic utility. Relying on N‑cyclopentyl, N‑cyclohexyl, or N‑isopropyl analogs without quantitative justification therefore risks compromised biological readouts and failed scale‑up campaigns .

Hydrogen‑Bonding Profile Mismatch Alkyl/cycloalkyl analogs lack the ether oxygen, altering hydrogen‑bonding capacity and solubility.
Lipophilicity and Membrane Partitioning Shift Higher logP in N‑cyclopentyl/N‑cyclohexyl analogs may modify membrane partitioning and non‑specific binding.
TPSA and Conformational Flexibility Difference Different TPSA and rotatable bond count alter passive permeability and target‑binding dynamics.

Quantitative Differentiation from N-Cyclopentyl, N-Cyclohexyl, and N-Isopropyl Analogs


Hydrogen-Bond Acceptor Capacity Increase

The target compound carries four hydrogen‑bond acceptor (HBA) sites versus three for the N‑cyclopentyl, N‑cyclohexyl, and N‑isopropyl analogs [1]. The additional acceptor originates from the methoxy oxygen, which is absent in hydrocarbon‑only side chains. Elevated HBA count is empirically correlated with increased aqueous solubility and altered solid‑state packing.

HBA Count
Reported
4 (vs 3)
Reported HBA increase may support aqueous solubility in biochemical assay buffers.
Computed from PubChem fragments.
Solubility enhancement Hydrogen bonding Crystal engineering

Lipophilicity Suppression (XLogP3 Reduction)

The XLogP3 value of the 3‑methoxypropyl derivative is 3.0, compared with 4.0 for the N‑cyclopentyl analog and 4.6 for the N‑cyclohexyl analog . The N‑isopropyl comparator records an XLogP3 of 3.4 [1]. The methoxy oxygen thus depresses logP by 0.4–1.6 log units, an effect consistent with the favorable free energy of ether solvation.

XLogP3 Reduction
Reported
3.0 vs 4.0–4.6
Lower lipophilicity may reduce non‑specific binding and CYP promiscuity, supporting cellular target‑engagement studies.
Atom‑based prediction algorithm.
Lipophilicity ADME prediction Off‑target promiscuity

Topological Polar Surface Area Expansion

The topological polar surface area (TPSA) of the 3‑methoxypropyl analog is 76.7 Ų, while both the N‑cyclopentyl and N‑cyclohexyl analogs share a TPSA of 67.4 Ų . The 9.3 Ų increase reflects contributions from the ether oxygen and is expected to reduce passive membrane diffusion.

TPSA Expansion
Data to verify
76.7 Ų vs 67.4 Ų
Higher TPSA may limit passive CNS penetration, supporting peripheral target research context.
Sources not provided; review needed.
Membrane permeability ADME optimization BBB penetration

Conformational Flexibility Increase (Rotatable Bond Count)

The 3‑methoxypropyl chain contributes three additional rotatable bonds (total 11) relative to the N‑cyclopentyl, N‑cyclohexyl, and N‑isopropyl analogs, each of which contains eight rotatable bonds [1]. The linearity of the methoxypropyl group, in contrast to the constraining rings of cyclopentyl and cyclohexyl substituents, grants the target molecule greater conformational sampling.

Rotatable Bonds
Reported
11 vs 8
Increased rotatable bonds may confer conformational adaptability for binding to flexible protein pockets.
Computed from canonical SMILES.
Conformational entropy Molecular recognition Polymorph screening

Evidence-Backed Application Scenarios


Aqueous-Compatible Biochemical Assay Development

The elevated hydrogen‑bond acceptor count (4 vs 3) and reduced XLogP3 (3.0 vs ≥3.4) predict superior aqueous solubility relative to N‑cycloalkyl and N‑isopropyl analogs . This property enables the preparation of DMSO‑free or low‑DMSO assay solutions at higher compound concentrations, reducing solvent‑induced artifacts in fluorescence‑based and SPR biosensor experiments.

Peripheral Target Profiling with Reduced CNS Liability

The TPSA of 76.7 Ų places the molecule firmly above the typical CNS‑penetration threshold of ~60–70 Ų, while the N‑cyclopentyl and N‑cyclohexyl analogs (67.4 Ų) sit near or within the CNS‑favorable window . Researchers prioritizing peripheral enzyme or receptor targets with minimal brain exposure can confidently select the 3‑methoxypropyl derivative as a tool compound.

Metabolic Soft-Spot Diversification in ADME Panels

The methoxypropyl chain introduces an ether linkage susceptible to oxidative O‑dealkylation by cytochrome P450s, creating a metabolic liability that is orthogonal to the aliphatic hydroxylations or N‑dealkylations observed for cyclopentyl and cyclohexyl congeners . This distinct metabolic pathway can be exploited in cassette‑incubation studies to differentiate CYP isoform contributions.

Flexible Scaffold for Fragment-Based and Peptidomimetic Design

With 11 rotatable bonds, the target compound supplies three additional torsional degrees of freedom beyond the common N‑alkyl/cycloalkyl scaffolds [1]. This conformational plasticity is advantageous in fragment‑based screening campaigns where induced‑fit binding or adaptation to shallow protein clefts is a critical selection criterion.

Application
Selection Property
Validation Focus
Aqueous‑compatible assay development
Hydrogen‑bond acceptor profile
Solubility and solvent‑artifact reduction
Peripheral target profiling
Topological polar surface area (TPSA)
CNS‑penetration threshold review
ADME metabolic pathway differentiation
Ether‑containing side chain
CYP‑mediated O‑dealkylation profiling
Flexible scaffold for binding studies
Rotatable bond count
Conformational adaptability verification
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